molecular formula C51H42 B14254394 2,2',2''-(Benzene-1,3,5-triyl)tris(9,9-dimethyl-9H-fluorene) CAS No. 441352-90-5

2,2',2''-(Benzene-1,3,5-triyl)tris(9,9-dimethyl-9H-fluorene)

Cat. No.: B14254394
CAS No.: 441352-90-5
M. Wt: 654.9 g/mol
InChI Key: MSHXNWVQKXHWIN-UHFFFAOYSA-N
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Description

1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by its unique structure, where three 9,9-dimethyl-9H-fluorene groups are attached to a central benzene ring. It is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 9,9-dimethyl-9H-fluorene and benzene derivatives.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include toluene or dichloromethane.

    Catalysts: Palladium-based catalysts are often employed to facilitate the coupling reactions.

    Temperature: The reaction temperature is typically maintained between 80-120°C

Industrial Production Methods

In industrial settings, the production of 1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene in optoelectronic devices involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene is unique due to its trisubstituted benzene core, which provides enhanced stability and electronic properties compared to its monosubstituted counterparts. This makes it particularly suitable for use in high-performance optoelectronic devices .

Properties

CAS No.

441352-90-5

Molecular Formula

C51H42

Molecular Weight

654.9 g/mol

IUPAC Name

2-[3,5-bis(9,9-dimethylfluoren-2-yl)phenyl]-9,9-dimethylfluorene

InChI

InChI=1S/C51H42/c1-49(2)43-16-10-7-13-37(43)40-22-19-31(28-46(40)49)34-25-35(32-20-23-41-38-14-8-11-17-44(38)50(3,4)47(41)29-32)27-36(26-34)33-21-24-42-39-15-9-12-18-45(39)51(5,6)48(42)30-33/h7-30H,1-6H3

InChI Key

MSHXNWVQKXHWIN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC(=CC(=C4)C5=CC6=C(C=C5)C7=CC=CC=C7C6(C)C)C8=CC9=C(C=C8)C1=CC=CC=C1C9(C)C)C

Origin of Product

United States

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